molecular formula C19H9Cl2N8Na3O9S2 B13785072 Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 97404-00-7

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13785072
CAS No.: 97404-00-7
M. Wt: 697.3 g/mol
InChI Key: MDDBJWMJDPVHEL-UHFFFAOYSA-K
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Description

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (CAS: 1934-21-0) is a synthetic azo dye characterized by a pyrazole backbone functionalized with sulphonate groups, a dichlorotriazinyl moiety, and an azo linkage. Its molecular formula is C₁₆H₉N₄Na₃O₉S₂, with a molecular weight of 534.36 g/mol . The compound is synthesized via diazo coupling of 4-aminobenzenesulfonic acid with pyrazolone derivatives, followed by purification as a sodium salt . It is primarily used in food and textile industries due to its vibrant color and stability .

Properties

CAS No.

97404-00-7

Molecular Formula

C19H9Cl2N8Na3O9S2

Molecular Weight

697.3 g/mol

IUPAC Name

trisodium;4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C19H12Cl2N8O9S2.3Na/c20-17-23-18(21)25-19(24-17)22-8-1-6-12(40(36,37)38)11(7-8)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35;;;/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25);;;/q;3*+1/p-3

InChI Key

MDDBJWMJDPVHEL-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves multiple steps. The process typically starts with the diazotization of 4,6-dichloro-1,3,5-triazine, followed by coupling with 2-sulphonatophenylamine. The resulting intermediate is then reacted with 4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate under controlled conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonic acids, while reduction typically yields aromatic amines .

Scientific Research Applications

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s azo group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, affecting their structure and function. The triazine ring can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its dichlorotriazinyl substituent and dual sulphonate groups , which enhance solubility in aqueous media and reactivity. Below is a comparative analysis with analogous azo-pyrazole derivatives:

Compound Name & CAS Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (1934-21-0) 4,6-Dichloro-1,3,5-triazin-2-yl, dual sulphonates C₁₆H₉N₄Na₃O₉S₂ 534.36 High solubility, food/textile dye
Trisodium 4-(2-diazenyl-4-sulfonatophenyl)-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate (72828-87-6) 2-Methyl-4-sulphonatophenyl, dichlorotriazinyl C₂₀H₁₁Cl₂N₈Na₃O₉S₂ 711.36 Enhanced stability, potential drug intermediate
Disodium 4-[[4-[2-(diethylamino)ethylsulfonyl]phenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate (85567-09-5) Diethylaminoethylsulfonyl, single sulphonate C₂₄H₂₈N₆Na₂O₈S₂ 670.68 Improved bioavailability, pharmaceutical use
Disodium hydrogen 4,5-dihydro-4-[[4-[[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]amino]carbonyl]phenyl]azo]-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate Methoxy-sulphonatooxyethylsulfonyl, carbamate linkage C₂₈H₂₄N₆Na₂O₁₄S₃ 834.75 High polarity, specialized industrial dye

Key Research Findings

(a) Reactivity and Stability
  • The dichlorotriazinyl group in the target compound facilitates covalent bonding with nucleophiles (e.g., amines, hydroxyl groups), making it superior in textile dye fixation compared to non-halogenated analogues .
  • Compounds with bulky substituents (e.g., diethylaminoethylsulfonyl in ) exhibit reduced aqueous solubility but improved membrane permeability, favoring pharmaceutical applications .
(b) Spectral and Electronic Properties
  • The target compound’s UV-Vis spectrum shows a λmax at 420–450 nm due to the azo-chromophore, consistent with other pyrazole-based dyes .
  • Electron-withdrawing groups (e.g., sulphonates, chlorotriazines) redshift absorption maxima, whereas electron-donating groups (e.g., methoxy in ) cause hypsochromic shifts .

Methodological Considerations in Comparative Studies

Comparative analyses rely on structural fingerprinting (e.g., Tanimoto coefficients) and electronic descriptors (e.g., HOMO-LUMO gaps) derived from computational tools like Multiwfn . Studies emphasize that minor substituent changes (e.g., -Cl vs. -CH₃) significantly alter bioactivity and physicochemical profiles .

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